![molecular formula C6H14Cl2CoN4-4 B14162351 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt CAS No. 30482-52-1](/img/structure/B14162351.png)
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is a complex chemical compound that features a cobalt center coordinated with multiple azanidylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt typically involves the reaction of cobalt salts with azanidylethyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the azanidylethyl groups with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cobalt(III) complexes, while reduction reactions may yield cobalt(I) or cobalt(0) species.
Applications De Recherche Scientifique
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying cobalt-containing biomolecules.
Medicine: Explored for its potential use in therapeutic applications, such as anticancer agents and imaging contrast agents.
Industry: Utilized in the development of advanced materials, including magnetic and electronic materials.
Mécanisme D'action
The mechanism of action of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various substrates, facilitating catalytic reactions or biological interactions. The specific pathways involved depend on the application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) chloride: A simpler cobalt compound with different coordination properties.
Cobalt(III) acetylacetonate: Another cobalt complex with distinct reactivity and applications.
Cobalt(II) nitrate: Known for its use in different catalytic and industrial processes.
Uniqueness
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is unique due to its specific ligand environment and the resulting chemical properties
Propriétés
Numéro CAS |
30482-52-1 |
|---|---|
Formule moléculaire |
C6H14Cl2CoN4-4 |
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
2-azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt |
InChI |
InChI=1S/C6H14N4.2ClH.Co/c7-1-3-9-5-6-10-4-2-8;;;/h7-8H,1-6H2;2*1H;/q-4;;;+2/p-2 |
Clé InChI |
BUCXGKSGWABQLN-UHFFFAOYSA-L |
SMILES canonique |
C(C[N-]CC[N-]CC[NH-])[NH-].Cl[Co]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


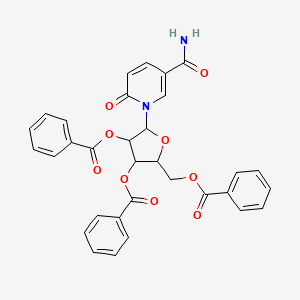
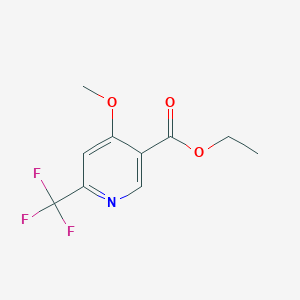
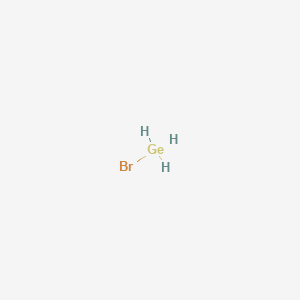

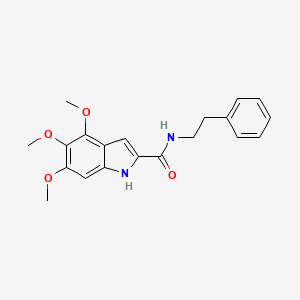
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162327.png)
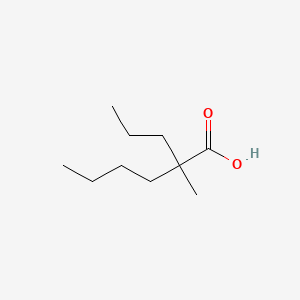

![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
